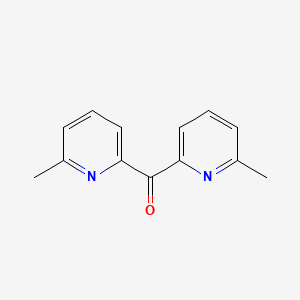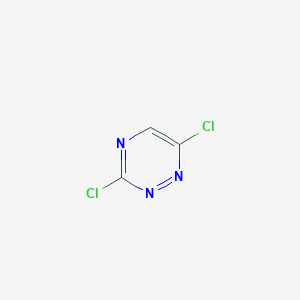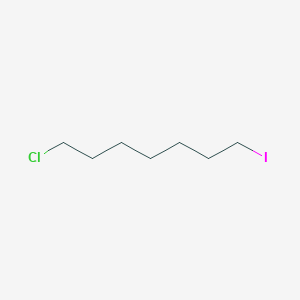
Bis(6-methylpyridin-2-yl)methanone
概要
説明
Bis(6-methylpyridin-2-yl)methanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 6-methylpyridin-2-yl groups attached to a central methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methylpyridin-2-yl)methanone typically involves the reaction of 6-methylpyridine with a suitable carbonyl source under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 6-methylpyridine is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Bis(6-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a methylene group, resulting in the formation of Bis(6-methylpyridin-2-yl)methane.
Substitution: The methyl groups on the pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves the use of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Bis(6-methylpyridin-2-yl)methane.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
Bis(6-methylpyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Bis(6-methylpyridin-2-yl)methanone depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to the observed biological effects.
類似化合物との比較
Bis(6-methylpyridin-2-yl)methanone can be compared with other similar compounds, such as:
Bis(2-pyridyl)methanone: Lacks the methyl groups on the pyridine rings, which can influence its reactivity and coordination properties.
Bis(4-methylpyridin-2-yl)methanone: The position of the methyl groups on the pyridine rings can affect the compound’s steric and electronic properties.
Bis(6-chloropyridin-2-yl)methanone: The presence of chlorine atoms can significantly alter the compound’s chemical reactivity and biological activity.
特性
IUPAC Name |
bis(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-5-3-7-11(14-9)13(16)12-8-4-6-10(2)15-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBODSAPPCATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![PYRROLIDINE, 1-[(1E)-2-[2-NITRO-4-(PHENYLMETHOXY)PHENYL]ETHENYL]-](/img/structure/B3318355.png)


![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)




![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-](/img/structure/B3318414.png)
![3-(2-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318423.png)




